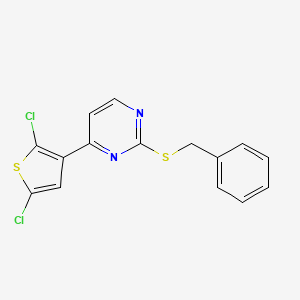

2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of benzo[4,5]thieno[3,2-d]pyrimidine derivatives was achieved from heterocyclic ketene dithioacetals and guanidine carbonate or (S)-methylisothiourea sulfate in pyridine under reflux conditions . Similarly, pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives were synthesized through cyclization and subsequent reactions with acyl hydrazines . These methods could potentially be adapted for the synthesis of 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . For example, the crystal structure of a related compound, 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, was determined to have two polymorphic forms with different hydrogen bonding patterns and pi-pi interactions . The molecular geometry and electronic properties such as HOMO-LUMO gaps and molecular electrostatic potential (MEP) can be computed using density functional theory (DFT) . These analyses provide insights into the stability, reactivity, and potential biological activity of the compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. For instance, the presence of a benzylsulfanyl group can facilitate further chemical modifications through benzylation reactions . The nitrosation of amino-pyrimidine derivatives can lead to the formation of nitroso compounds with potential biological activities . The chemical behavior of 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine would likely be influenced by the electron-withdrawing effects of the dichlorothiophen group and the electron-donating benzylsulfanyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and fluorescence, are crucial for their practical applications. For example, some benzo[4,5]thieno[3,2-d]pyrimidine derivatives exhibit strong solid-state fluorescence, which could be useful in material science and bioimaging . The supramolecular interactions in the crystal, such as C-H...pi and pi-pi interactions, can affect the solid-state properties of these compounds . Theoretical calculations can predict nonlinear optical behavior and other electronic properties that are relevant for the design of new materials and drugs .

Scientific Research Applications

Synthetic Variability and Complex Formation

The chemistry of pyrimidine derivatives, such as 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine, showcases a broad array of chemical behaviors and applications, particularly in the formation of complex compounds and ligands. These compounds are pivotal in exploring spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. The variability in the chemistry of pyrimidine derivatives underlines the potential for discovering unknown analogues and expanding the scope of their scientific applications (Boča, Jameson, & Linert, 2011).

Optoelectronic Material Development

Pyrimidine derivatives are integral in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research underscores the significance of pyrimidine and quinazoline derivatives in fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Catalysis in Medicinal Chemistry

The pyranopyrimidine core is notable for its broader synthetic applications and bioavailability in the medicinal and pharmaceutical industries. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds through diversified hybrid catalysts highlights the importance of pyrimidine derivatives in synthesizing lead molecules for various therapeutic applications. This research emphasizes the role of pyrimidine scaffolds in advancing the synthesis of pharmacologically active compounds using organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents (Parmar, Vala, & Patel, 2023).

Structural Activity Relationship in Drug Design

Pyrimidine derivatives have been extensively studied for their structural activity relationship (SAR) in drug design, particularly in the development of anti-Alzheimer's agents. The nonpoisonous nature and synthesizing practicability of pyrimidine scaffolds make them an attractive class of compounds for new drug development, underlining their significance in addressing neurological disorders and enhancing drug efficacy (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).

Mechanism of Action

Target of Action

The primary target of the compound 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .

Mode of Action

The compound 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to a halt in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The downstream effects include reduced cell proliferation and potential induction of cell death .

Result of Action

The molecular effect of 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine’s action is the inhibition of CDK2 activity . On a cellular level, this results in the arrest of the cell cycle, leading to a decrease in cell proliferation and potentially inducing cell death .

Future Directions

The future directions in the research of pyrimidines, including 2-Benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

2-benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S2/c16-13-8-11(14(17)21-13)12-6-7-18-15(19-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKKMVRTPRBONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)

![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)

![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)